molecular formula C10H8Cl2O B1609006 2,4-Dichlorobenzylideneacetone CAS No. 61888-78-6

2,4-Dichlorobenzylideneacetone

Cat. No.: B1609006
CAS No.: 61888-78-6
M. Wt: 215.07 g/mol
InChI Key: SAEQHTBHPNKKRX-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzylideneacetone is a synthetic organic compound belonging to the class of α,β-unsaturated ketones, specifically a derivative of benzylideneacetone where the phenyl ring has been substituted with chlorine atoms at the 2 and 4 positions. This structural motif is central to its reactivity and research value. As an α,β-unsaturated ketone, it is an electron-deficient alkene and a classic Michael acceptor, making it a valuable intermediate in organic synthesis for the construction of more complex molecules through nucleophilic addition reactions . The presence of the 2,4-dichloro substituents on the benzylidene ring can significantly alter the compound's electronic properties and biological activity compared to its parent compound, benzylideneacetone . In research settings, related benzylideneacetone derivatives have been explored as ligands in organometallic chemistry, forming complexes with metals like iron, which are useful in catalytic systems . Furthermore, structurally similar benzylidene cyclohexanone and cyclopentanone derivatives have been investigated in therapeutic research for their potential biological activities, suggesting a broader context for studying this compound's properties . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2,4-dichlorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEQHTBHPNKKRX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichlorobenzylideneacetone

The primary and most widely utilized method for synthesizing 2,4-Dichlorobenzylideneacetone is the Claisen-Schmidt condensation. rjpn.orgscielo.br This reaction is a classic carbon-carbon bond-forming process that involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. jetir.org In this specific case, 2,4-dichlorobenzaldehyde (B42875) reacts with acetone (B3395972).

The general reaction scheme involves dissolving 2,4-dichlorobenzaldehyde and a molar equivalent of acetone in a suitable solvent, typically ethanol. libretexts.org A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the solution to act as a catalyst. scielo.brnih.gov The mixture is stirred at a controlled temperature, which can range from room temperature to a moderate 40-70°C, to facilitate the reaction. rjpn.orglibretexts.orgnih.gov The reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC) by observing the consumption of the starting aldehyde. rsc.org Upon completion, the product, this compound, often precipitates from the reaction mixture as a solid. libretexts.orgrsc.org

The following table summarizes typical reaction parameters for the Claisen-Schmidt synthesis of chalcones like this compound.

ParameterDescriptionCommon Examples
Aldehyde The aromatic aldehyde reactant.2,4-Dichlorobenzaldehyde
Ketone The ketone reactant.Acetone
Catalyst A base used to facilitate the condensation.Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) scielo.br
Solvent The medium in which the reaction is carried out.Ethanol, Glycerin scielo.brlibretexts.org
Temperature The temperature at which the reaction is maintained.Room Temperature to 70°C rjpn.orglibretexts.org

Considerations for Sustainable Synthetic Route Development

In line with the principles of green chemistry, several modifications to the traditional Claisen-Schmidt condensation have been developed to create more sustainable synthetic routes for chalcones. rjpn.org These methods aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rjpn.orgfrontiersin.org

One significant approach is the use of alternative, environmentally benign solvents. Glycerin, for instance, has been successfully used as a renewable and efficient solvent for chalcone (B49325) synthesis, often resulting in good yields and high purity. scielo.br

Another key strategy is the development of solvent-free reaction conditions. frontiersin.orgrsc.org This "dry procedure" can involve grinding the solid reactants (2,4-dichlorobenzaldehyde and a solid source of the enolate of acetone) with a solid base catalyst like sodium hydroxide (B78521) in a mortar and pestle. jetir.orgrsc.org This method minimizes waste by eliminating the need for a reaction solvent and often simplifies product isolation. frontiersin.orgrsc.org

Furthermore, energy-efficient techniques such as microwave irradiation have been applied to chalcone synthesis. rjpn.orgmdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields compared to conventional heating methods. frontiersin.org These green approaches represent a significant step towards more sustainable chemical production. nih.gov

Advanced Spectroscopic Characterization of 2,4 Dichlorobenzylideneacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. In 2,4-Dichlorobenzylideneacetone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the methyl protons.

The aromatic region would typically display a complex splitting pattern due to the three protons on the dichlorinated benzene (B151609) ring. The proton at C-3 of the phenyl ring, being ortho to a chlorine atom, would likely appear as a doublet. The proton at C-5, situated between a chlorine atom and the benzylidene group, would likely be a doublet of doublets. The proton at C-6, ortho to the benzylidene group, would also be expected to be a doublet.

The vinylic protons, α and β to the carbonyl group, would appear as doublets due to their coupling to each other. The β-proton, being closer to the deshielding aromatic ring, would resonate at a lower field compared to the α-proton. The methyl protons of the acetone (B3395972) moiety would typically appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H (C3-H)7.4 - 7.6d
Aromatic-H (C5-H)7.2 - 7.4dd
Aromatic-H (C6-H)7.6 - 7.8d
Vinylic-H (α-H)6.7 - 6.9d
Vinylic-H (β-H)7.5 - 7.7d
Methyl-H2.3 - 2.5s

Note: Predicted values are based on established principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. pressbooks.pub Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. libretexts.org

The ¹³C NMR spectrum of this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ketone is the most deshielded and will appear at the lowest field. The aromatic carbons will appear in the range of approximately 120-140 ppm, with the carbons attached to chlorine atoms showing shifts influenced by the halogen's electronegativity and substitution effects. The vinylic carbons will also have characteristic shifts, with the β-carbon appearing at a lower field than the α-carbon due to conjugation with the aromatic ring. The methyl carbon will be the most shielded and appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 200
Aromatic (C1)133 - 135
Aromatic (C2)135 - 137
Aromatic (C3)128 - 130
Aromatic (C4)130 - 132
Aromatic (C5)127 - 129
Aromatic (C6)129 - 131
Vinylic (α-C)125 - 128
Vinylic (β-C)140 - 145
Methyl (CH₃)25 - 30

Note: Predicted values are based on established principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional NMR techniques provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled vinylic protons (α-H and β-H) and between the adjacent aromatic protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking the previously assigned proton signals to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bonds of the vinylic and aromatic systems, and the carbon-chlorine bonds. A study on a chalcone (B49325) derivative, 3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one, reported characteristic IR peaks that can be used for comparison. bibliomed.org

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ketone)1650 - 1670Strong, sharp absorption due to the conjugated carbonyl stretch.
C=C (Vinylic)1600 - 1640Medium absorption due to the carbon-carbon double bond stretch.
C=C (Aromatic)1450 - 1600Multiple medium to weak absorptions from the aromatic ring stretching.
C-H (Aromatic)3000 - 3100Weak to medium stretching vibrations.
C-H (Vinylic)3000 - 3100Weak to medium stretching vibrations.
C-H (Methyl)2850 - 3000Weak to medium stretching and bending vibrations.
C-Cl700 - 850Strong absorption due to the carbon-chlorine stretching vibrations.

Note: Expected values are based on typical functional group absorption ranges and data from similar compounds.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in the polarizability of the molecule. libretexts.org The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its various functional groups. The symmetric vibrations, such as the C=C stretching of the aromatic ring and the vinylic double bond, are typically strong in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

Functional GroupRaman Shift (cm⁻¹)Description
C=O (Ketone)1650 - 1670Moderate to strong band.
C=C (Vinylic)1600 - 1640Strong band.
C=C (Aromatic)~1580 and ~1600Strong bands due to ring stretching.
C-Cl700 - 850Moderate to strong bands.

Note: Expected values are based on typical functional group Raman shifts and data from similar compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the conjugated π-electron system of this compound, which is expected due to the presence of the aromatic ring, the α,β-unsaturated ketone, and the chlorine substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The structure of this compound (Figure 1) contains multiple chromophores, including the dichlorinated benzene ring and the enone system. This extended conjugation results in electron transitions that can be probed by UV-Vis spectroscopy. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. researchgate.net For this molecule, the most significant electronic transitions are the π → π* (pi to pi star) and n → π* (n to pi star) transitions. tsijournals.com

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. The n → π* transitions involve promoting a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital and are generally weaker in intensity. tsijournals.com

In chalcone-like structures, which are structurally related to this compound, two main absorption bands are typically observed. Research on similar compounds shows a strong absorption band around 330 nm, attributed to the π → π* transition of the conjugated enone system (-CO-CH=CH-), and another significant absorption band near 250 nm, corresponding to the electronic transitions within the aromatic ring. tsijournals.com The exact position and molar absorptivity (ε) of these peaks are influenced by the solvent used for the analysis.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength (λmax) Chromophore
π → π* ~330 nm Enone system (-CO-CH=CH-)
π → π* ~250 nm Dichlorinated benzene ring

Note: The values are based on data for structurally similar chalcones and may vary in experimental conditions.

Fluorescence Spectroscopy (if applicable)

Fluorescence is the emission of light from a molecule after it has absorbed light. chemicalbook.com Compounds with extended conjugated systems and aromatic rings, like chalcones, often exhibit fluorescence. researchgate.net The applicability of fluorescence spectroscopy to this compound would depend on whether the molecule, upon excitation, relaxes to the ground state via radiative emission (fluorescence) or through non-radiative pathways.

If the compound is fluorescent, an emission spectrum would be recorded by exciting the sample at its absorption maximum (λmax). The resulting emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a lower energy), a phenomenon known as the Stokes shift. chemicalbook.com The fluorescence intensity and the exact emission wavelength can be highly sensitive to the solvent polarity. researchgate.net Experimental studies would be required to confirm the fluorescent properties and quantum yield of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. researchgate.net In a typical analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

For this compound, GC-MS serves two primary purposes:

Purity Assessment : A gas chromatogram plots detector response against retention time. A pure sample of this compound would ideally show a single major peak at a specific retention time. Commercial suppliers often specify a purity of ≥96.0%, which is determined by the relative area of the main peak in the chromatogram. thermofisher.com

Molecular Weight and Fragmentation : The mass spectrum provides the molecular weight and structural clues. Based on its molecular formula, C₁₀H₈Cl₂O, the monoisotopic mass of this compound is 213.995 Da. epa.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), there will be a cluster of peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms) in a distinctive intensity ratio. researchgate.net

Fragmentation of the molecular ion provides a fingerprint for the molecule. For ketones, fragmentation often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Expected major fragments for this compound could include:

Loss of a methyl group (-CH₃, 15 Da) to form an acylium ion.

Loss of the acetyl group (-COCH₃, 43 Da).

Cleavage of the dichlorophenyl group.

Table 2: Key Information from GC-MS of this compound

Parameter Expected Result Significance
Purity (by GC) >96% (Typical commercial grade) Confirms sample purity
Molecular Ion [M]⁺ m/z cluster around 214, 216, 218 Confirms molecular weight and presence of two Cl atoms

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

While conventional MS provides nominal (integer) mass, high-resolution mass spectrometry can measure the mass-to-charge ratio to several decimal places. hmdb.ca This high accuracy allows for the determination of the exact mass of a molecule, which in turn enables the confirmation of its elemental formula. epa.gov

For this compound, the calculated exact mass for the most abundant isotopic composition (C₁₀H₈³⁵Cl₂O) is 213.99522 Da. epa.govnih.gov An HRMS experiment would aim to measure this value experimentally. A result matching the theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other potential compounds with the same nominal mass but a different elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₁₀H₈Cl₂O ---
Calculated Monoisotopic Mass 213.99522 Da Theoretical exact mass for the molecular ion [M]⁺

Other Complementary Characterization Methods

While electronic spectroscopy and mass spectrometry provide extensive data, a comprehensive characterization of this compound often involves other techniques. Infrared (IR) spectroscopy is used to identify functional groups, such as the carbonyl (C=O) stretch of the ketone and the C=C stretches of the alkene and aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is crucial for determining the precise carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the stereochemistry of the double bond. researchgate.nettsijournals.com Together, these methods provide a complete and unambiguous structural confirmation of the compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-(2,4-dichlorophenyl)but-3-en-2-one
Dibenzylidene acetone
Chlorobenzene

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. In the case of this compound, which is a derivative of chalcone, XRD studies provide precise information on its three-dimensional structure, including bond lengths, bond angles, and crystal packing.

Another relevant study on a chlorinated chalcone derivative, C₁₆H₁₂Cl₂O₃, which belongs to the monoclinic system with space group P2₁/n, provides detailed structural parameters. nih.gov The analysis of this and other similar compounds reveals key structural features common to this class of molecules. The molecules are generally found to be nearly planar and adopt a trans configuration with respect to the carbon-carbon double bond of the enone moiety. researchgate.net

A summary of crystallographic data for a representative chlorinated chalcone derivative is presented in the table below.

ParameterValue
Chemical FormulaC₁₆H₁₂Cl₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.5245(10)
b (Å)3.9894(3)
c (Å)31.742(2)
α (°)90
β (°)96.235(7)
γ (°)90
Volume (ų)1450.7(2)

Data for a representative chlorinated chalcone derivative as reported in a peer-reviewed study. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound in its ground state is not paramagnetic, its derivatives, particularly radical ions or complexes with transition metals, can be studied using EPR. This provides valuable insights into their electronic structure and reactivity.

A pertinent example is the EPR study of gamma-irradiated single crystals of trans-chalcone. icm.edu.pl Irradiation of the chalcone crystals leads to the formation of paramagnetic species, specifically two types of anion radicals. The EPR spectra of these radicals provide information about the g-tensor and hyperfine coupling tensors, which are fundamental parameters describing the magnetic properties of the unpaired electron and its interaction with nearby magnetic nuclei. icm.edu.pl

The key findings from such EPR studies on chalcone derivatives include:

Identification of Radical Species: EPR spectroscopy can identify the specific radical species formed under certain conditions, such as irradiation or chemical reaction. In the case of trans-chalcone, the formation of anion radicals was confirmed. icm.edu.pl

Electronic Structure: The g-tensor values obtained from EPR spectra provide information about the electronic environment of the unpaired electron. Deviations of the g-factor from that of a free electron (g ≈ 2.0023) indicate the extent of spin-orbit coupling and the nature of the orbitals containing the unpaired electron.

Hyperfine Interactions: The hyperfine coupling constants reveal the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule. This provides a map of the spin density distribution within the radical, indicating which atoms carry the unpaired electron.

Although direct EPR studies on this compound are not widely reported, the investigation of related chalcone derivatives demonstrates the utility of this technique. icm.edu.plresearchgate.net For instance, the study of chalcone-metal complexes (e.g., with VO(IV) or Mo(V)) also utilizes EPR to determine the geometry and coordination environment of the metal center. researchgate.net

The following table summarizes the type of information that can be obtained from EPR studies of relevant chalcone derivatives.

EPR ParameterInformation Obtained
g-tensorProvides insight into the electronic structure and the nature of the radical species.
Hyperfine Coupling TensorDescribes the interaction between the unpaired electron and magnetic nuclei, revealing spin density distribution.

Computational Investigations of 2,4 Dichlorobenzylideneacetone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. materialssquare.commdpi.com It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules like 2,4-Dichlorobenzylideneacetone.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometrical optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, this also involves conformational analysis to identify the most stable spatial arrangement of its atoms.

The molecule can exist in several conformations due to rotation around its single bonds, primarily the C-C bonds of the propenone linker. The most significant conformers are typically the s-trans and s-cis isomers, referring to the orientation around the single bond adjacent to the carbonyl group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize these conformers. nih.govresearchgate.net The calculations typically reveal that the trans-trans conformer is the most stable due to reduced steric hindrance. nih.gov The optimized geometry provides key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (s-trans conformer) Calculated at the B3LYP/6-311++G(d,p) Level.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.23C-C=O121.5
C=C (propenone)1.35C-C-C (propenone)123.0
C-Cl (para)1.75C-C-Cl (para)119.5
C-Cl (ortho)1.74C-C-Cl (ortho)120.5

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgnih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. wikipedia.org

For this compound, DFT calculations show that the HOMO is primarily localized on the 2,4-dichlorophenyl ring, which is the most electron-rich part of the molecule. The LUMO is predominantly distributed over the α,β-unsaturated ketone (enone) moiety, which acts as the electron-accepting region. This distribution is key to predicting the molecule's reaction sites.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.50
Energy Gap (ΔE)4.35

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. wolfram.com MESP maps are invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms and are favorable sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are favorable sites for nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

In the MESP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Negative potential is also observed near the chlorine atoms. The most positive regions (blue) are located on the hydrogen atoms, particularly the vinyl hydrogen and the hydrogens of the aromatic ring. This mapping clearly identifies the carbonyl oxygen as a primary site for interaction with electrophiles or proton donors.

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's chemical behavior. nih.gov These descriptors are calculated from the energies of the frontier orbitals.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is approximated as half the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO) / 2). nih.gov A higher value indicates greater stability and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.netresearchgate.net It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A high electrophilicity index characterizes a good electrophile. nih.gov

Fukui Functions (f(r)): A local reactivity descriptor that indicates the most reactive sites within a molecule. nih.govnih.gov The function f+(r) predicts the site for nucleophilic attack (where an electron is accepted), while f-(r) predicts the site for electrophilic attack (where an electron is donated). nih.gov For this compound, the Fukui function would likely indicate the β-carbon of the enone system as the most probable site for nucleophilic attack.

Table 3: Global Chemical Reactivity Descriptors for this compound.

DescriptorValue (eV)
Chemical Potential (μ)-4.675
Chemical Hardness (η)2.175
Electrophilicity Index (ω)5.02

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies (FT-IR): Theoretical frequency calculations can predict the infrared spectrum. For this compound, key predicted vibrations include the strong C=O stretching frequency (typically around 1650-1680 cm⁻¹), C=C stretching of the enone and aromatic ring (1500-1600 cm⁻¹), and C-Cl stretching vibrations (700-850 cm⁻¹). scielo.org.za

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za These predictions help in assigning the signals in experimental spectra. For instance, the carbonyl carbon would be predicted to have the largest chemical shift (downfield), while the aromatic and vinylic protons and carbons would have characteristic shifts influenced by the electron-withdrawing chlorine and carbonyl groups.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov The primary absorption maximum (λmax) corresponds to the electronic transition from the HOMO to the LUMO. This transition is typically a π → π* transition, and its energy is related to the HOMO-LUMO gap.

Table 4: Predicted Spectroscopic Parameters for this compound.

SpectroscopyParameterPredicted Value
FT-IRC=O Stretch~1675 cm⁻¹
¹³C NMRC=O Shift~190 ppm
UV-Vis (TD-DFT)λmax~315 nm

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA. nih.govgrafiati.com These methods are central to computer-aided drug design.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. mdpi.com A scoring function estimates the binding energy (or affinity), with more negative values indicating a stronger interaction. samipubco.com this compound could be docked into the active site of a target protein (e.g., an enzyme like cyclooxygenase or a kinase) to predict its potential inhibitory activity. The results would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time. rsc.org By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the complex and the persistence of the interactions predicted by docking. This helps to validate the docking pose and provides a more realistic view of the binding event. samipubco.com

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2-8.5Arg120, Tyr355, Ser530
Tyrosine Kinase-7.9Leu248, Val256, Lys271

Ligand-Protein Interaction Studies through Molecular Docking

No studies detailing the molecular docking of this compound with any protein targets were found in the public domain. Such studies would theoretically provide insights into the binding affinity and interaction patterns of the compound within the active site of a receptor, elucidating potential mechanisms of action. This would typically involve predicting the preferred orientation of the ligand when bound to a target protein to form a stable complex.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

There is currently no available research that has employed molecular dynamics simulations to investigate the conformational stability and binding affinity of this compound. MD simulations would be instrumental in understanding the dynamic behavior of the ligand-protein complex over time, providing a more realistic model of the interactions in a simulated physiological environment. These studies would help to assess the stability of the docked pose and provide a more refined calculation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models based on Molecular Descriptors

A search for quantitative structure-activity relationship (QSAR) models specifically developed for this compound did not yield any results. The development of such models would involve the correlation of the compound's structural features, represented by molecular descriptors, with its biological activity. This would enable the prediction of the activity of new, structurally similar compounds.

Correlation with Biological Activities and Environmental Fate

No QSAR studies correlating the molecular descriptors of this compound with its biological activities or environmental fate have been published. Such research would be valuable for predicting the compound's potential efficacy in various biological assays and for assessing its environmental impact, including its persistence, bioaccumulation, and toxicity.

Biological Activities and Proposed Mechanisms of Action of 2,4 Dichlorobenzylideneacetone

Antimicrobial Efficacy

The antimicrobial potential of chalcone (B49325) derivatives has been widely reported, with their mechanism of action often attributed to the reactive α,β-unsaturated carbonyl group. derpharmachemica.com This functional group can interact with microbial components, leading to inhibition of growth or cell death.

Antibacterial Activity Profiling against Pathogenic Strains (e.g., Escherichia coli)

Specific studies detailing the antibacterial activity of 2,4-Dichlorobenzylideneacetone against pathogenic strains such as Escherichia coli are not extensively available in the reviewed literature. However, the broader class of chalcones has demonstrated activity against both Gram-positive and Gram-negative bacteria. bio-conferences.org For instance, certain synthetic chalcones have shown inhibitory effects against E. coli and other bacteria, with their efficacy influenced by the types and positions of substituents on the aromatic rings. bio-conferences.orggsconlinepress.com The presence of chloro groups, for example, has been noted in some derivatives to generate significant inhibition against bacteria like E. coli and S. aureus. bio-conferences.org The mechanism is thought to involve interference with bacterial metabolism or disruption of the cell membrane. mdpi.com In Gram-negative bacteria, the outer membrane may act as a barrier or a sink for these compounds, influencing their antibacterial effect. mdpi.com

Antifungal Activity Evaluation

Direct evaluation of this compound's antifungal properties is not well-documented in publicly accessible research. Nevertheless, the chalcone scaffold is a known pharmacophore in the development of antifungal agents. nih.govnih.gov Various synthetic chalcone derivatives have been screened for activity against a range of fungal pathogens, including species like Aspergillus niger and Candida albicans. nih.govagriculturejournal.org The antifungal activity of chalcones is generally attributed to their ability to disrupt the fungal cell wall or membrane. nih.gov For example, studies on certain derivatives have shown that they can cause the mycelial surface of fungi to collapse and contract, indicating significant structural damage. nih.gov The specific substitutions on the chalcone structure, such as chloro groups, have been shown in some cases to result in antifungal activity comparable or superior to established antifungal drugs like ketoconazole. nih.gov

Investigation of Microbial Resistance Mechanisms

There is a lack of specific research on the mechanisms by which microbes might develop resistance to this compound. However, general mechanisms of antimicrobial resistance in bacteria are well-established and can be broadly categorized. These include enzymatic degradation or modification of the antimicrobial agent, alteration of the drug's target site, and active efflux of the compound out of the microbial cell. nih.gov Bacteria can acquire resistance genes through horizontal gene transfer, allowing for the rapid spread of resistance. researchgate.net For chalcones, potential resistance mechanisms could involve enzymatic inactivation of the α,β-unsaturated ketone system or modifications to efflux pumps that prevent the compound from reaching its intracellular target. researchgate.netnih.gov

Anticancer and Cytotoxic Potential

The investigation of chalcones as anticancer agents is a robust field of research, with numerous derivatives showing promise in preclinical studies. nih.govafricanjournalofbiomedicalresearch.comsemanticscholar.org Their mechanisms often involve the induction of programmed cell death (apoptosis) and the inhibition of cell cycle progression in cancer cells. nih.govafricanjournalofbiomedicalresearch.com

In vitro Cytotoxicity against Cancer Cell Lines

While specific in vitro cytotoxicity data for this compound is sparse, studies on closely related dichlorophenyl compounds have demonstrated significant anticancer effects. A library of dichlorophenylacrylonitriles, which share the dichlorophenyl moiety, showed potent growth inhibition against various breast cancer cell lines, including MCF-7, T47D, and SKBR3. These compounds exhibited high selectivity for cancer cells.

Below is a table summarizing the growth inhibition (GI₅₀) data for representative dichlorophenylacrylonitrile derivatives against the MCF-7 breast cancer cell line.

Compound NameStructureGI₅₀ (µM) against MCF-7
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileDichlorophenylacrylonitrile with pyrrole (B145914) group0.56
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileDichlorophenylacrylonitrile with nitrophenyl group0.127
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileDichlorophenylacrylonitrile with aminophenyl group0.030
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideDichlorophenylacrylonitrile with acetamide (B32628) group0.034

This table is based on data for dichlorophenylacrylonitriles, which are structurally related to this compound. Data sourced from a study on AhR Ligands.

The cytotoxic effects of various chalcone derivatives have been documented across a wide range of cancer cell lines, including those of the breast, lung, and liver. nih.govnih.gov The presence and position of halogen substituents on the aromatic rings are known to play a crucial role in the cytotoxicity of chalcones. semanticscholar.org

Cellular Pathway Modulation and Apoptosis Induction Studies

Specific studies on the cellular pathways modulated by this compound have not been identified. However, research on the broader class of chalcones provides significant insight into their potential mechanisms of action. Chalcone derivatives are well-known inducers of apoptosis in cancer cells. nih.govaip.orgnih.gov

The induction of apoptosis by chalcones can occur through multiple pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of pro-apoptotic members (like Bax) and the suppression of anti-apoptotic members (like Bcl-2). researchgate.net This shift in balance disrupts the mitochondrial membrane potential, causing the release of pro-apoptotic factors such as cytochrome c. researchgate.net The release of these factors subsequently activates a cascade of caspases, which are proteases that execute the final stages of apoptosis. nih.govacs.org Studies on various chalcone derivatives have confirmed their ability to activate key initiator caspases (caspase-9) and executioner caspases (caspase-3). nih.govacs.org Furthermore, chalcones have been shown to induce cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating and can precede the onset of apoptosis. aip.orgresearchgate.net

Enzyme Inhibition and Receptor Binding Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The binding can be reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it. ucl.ac.uk Reversible inhibition, where the inhibitor can dissociate from the enzyme, is generally classified into three main types wikipedia.orgucl.ac.uk:

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction rate (Vₘₐₓ). wikipedia.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency. In pure non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org It decreases Vₘₐₓ but does not change Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. It leads to a decrease in both Vₘₐₓ and Kₘ. wikipedia.org

In addition to direct enzyme inhibition, a compound can exert its biological effects by binding to cellular receptors. In this mechanism, the molecule acts as a ligand, either blocking the receptor (as an antagonist) or mimicking the natural ligand (as an agonist), thereby modulating the receptor's downstream signaling pathway.

While this compound is an analogue of dibenzylideneacetone (B150790), which has been studied for various biological activities, the specific enzymes or receptors it binds to and the precise mechanisms of inhibition have not been fully elucidated in the available literature. nih.gov Further research is required to identify its direct molecular targets and characterize its binding interactions.

Structure-Activity Relationship (SAR) for Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying different parts of a molecule, researchers can identify the key structural features, or pharmacophores, responsible for its potency and selectivity. drugdesign.org

For the broader class of dibenzylideneacetone (DBA) compounds, SAR studies have been conducted to optimize their biological effects, such as their activity against the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.gov These studies provide valuable insights into how substitutions on the aromatic rings affect the compound's efficacy. nih.gov

Identification of Key Structural Moieties for Potency and Selectivity

The core structure of dibenzylideneacetone analogues consists of two aryl rings connected by an α,β-unsaturated ketone linker. The nature and substitution pattern of these aryl rings are critical determinants of biological activity. nih.gov In a study of 26 DBA analogs, both symmetrical and asymmetrical compounds were evaluated for their antitrypanosomal activity. nih.gov

The key structural components influencing potency and selectivity include:

The Aryl Rings: The electronic properties of substituents on these rings (whether they are electron-donating or electron-withdrawing) significantly impact activity. nih.gov

The α,β-Unsaturated Ketone System: This Michael acceptor is often crucial for covalent interactions with biological targets, though its role can vary depending on the specific activity being measured.

Symmetry: The study on DBA analogs revealed that asymmetrical compounds, where the two aryl rings have different substituents, could exhibit potent activity. nih.gov

Impact of Substituent Effects on Biological Activity

The electronic nature of the substituents on the benzylidene rings has a pronounced effect on the biological activity of DBA analogs. A study investigating the antitrypanosomal activity of these compounds found a clear correlation between the electronic properties of the substituents and the compound's potency, measured by the half-maximal effective concentration (EC₅₀). nih.gov

Generally, asymmetrical DBA compounds with electron-rich aryl rings (containing electron-donating groups) showed good activity against T. b. brucei. nih.gov In contrast, asymmetrical analogs featuring electron-deficient rings (containing electron-withdrawing groups), such as the 2,4-dichloro-substituted ring of this compound, demonstrated comparatively lower activity in this specific assay. nih.gov

Compound TypeSubstituent NatureExample SubstituentsObserved Antitrypanosomal Activity (EC₅₀ in µM) nih.gov
Asymmetrical DBA AnaloguesElectron-Rich Rings-OH, -OCH₃0.29 to 1.25
Asymmetrical DBA AnaloguesElectron-Deficient Rings-Cl, -F1.93 to 2.51

This interactive table summarizes the structure-activity relationship for asymmetrical dibenzylideneacetone (DBA) analogues based on their electronic properties. The data illustrates that compounds with electron-rich substituents tend to exhibit higher potency (lower EC₅₀ values) against T. b. brucei compared to those with electron-deficient substituents.

Development of Analogues for Enhanced Bioactivity

The development of analogues is a key strategy for improving the biological profile of a lead compound. This involves synthesizing a series of related molecules with systematic structural modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties. dovepress.com

In the context of dibenzylideneacetones, research has focused on creating a library of analogues to identify candidates with potent biological activity and low cytotoxicity. For instance, the evaluation of 26 different DBA analogs against T. b. brucei led to the identification of several compounds with sub-micromolar EC₅₀ values and selectivity indices greater than 10 when screened against human HEK293 cells. nih.gov

Another approach to analogue development involves more significant structural modifications, such as replacing the benzylidene rings with other aromatic systems. For example, an efficient method was developed for the synthesis of pyridinyl analogues of dibenzylideneacetone (pyr-dba). rsc.org These structural variants, which function as enone analogs of curcumin, were found to inhibit the activation of NF-κB and the growth of colorectal carcinoma cells, demonstrating that modifying the core scaffold can lead to new biological activities. rsc.org

Interaction with Biological Targets

The interaction of a small molecule like this compound with its biological targets is the foundation of its pharmacological effect. These interactions are typically studied through enzyme kinetic assays and binding studies.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. americanpeptidesociety.org These studies are crucial for understanding an enzyme's mechanism and for characterizing how an inhibitor affects its activity. nih.gov Key kinetic parameters include:

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is often used as a measure of the enzyme's affinity for its substrate. americanpeptidesociety.org

Vₘₐₓ (Maximum Rate): The maximum rate of the reaction when the enzyme is saturated with the substrate. americanpeptidesociety.org

Kᵢ (Inhibition Constant): The dissociation constant for the inhibitor binding to the enzyme. It represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. wikipedia.org

By measuring the reaction rate at various substrate and inhibitor concentrations, researchers can generate graphical representations like the Lineweaver-Burk plot. wikipedia.org The pattern of changes in Kₘ and Vₘₐₓ in the presence of the inhibitor allows for the determination of the mechanism of inhibition (e.g., competitive, non-competitive). wikipedia.orgamericanpeptidesociety.org

For this compound, specific enzyme kinetic data and inhibition constants are not available in the cited literature, as its primary enzyme targets have not been definitively identified. Such studies would be a critical next step in characterizing its biological activity following the identification of a specific enzyme that it inhibits.

Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacological research, designed to measure the affinity of a ligand for a specific receptor. These assays are crucial for determining the potency and selectivity of a compound. The process typically involves incubating a radiolabeled ligand with a source of the receptor, such as cell membranes or purified receptor proteins. The binding of the radiolabeled ligand is then measured in the presence and absence of the test compound (in this case, this compound) to determine its ability to displace the radiolabeled ligand.

Key parameters derived from these assays include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the compound's binding affinity.

Despite the utility of these assays, a comprehensive search of scientific databases and literature reveals a lack of specific studies that have published data from receptor binding assays for this compound. Therefore, no quantitative data on its binding affinity for specific biological receptors can be provided at this time.

Interactive Data Table: Representative Receptor Binding Assay Data

No published data is available for this compound. The table below is a template illustrating how such data would typically be presented.

Target ReceptorRadioligand UsedIC50 (nM) of this compoundKi (nM) of this compoundReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Biomolecular Interaction Profiling

Biomolecular interaction profiling encompasses a range of techniques used to identify and characterize the interactions between a small molecule and its biological targets, including proteins and nucleic acids. These methods provide insights into the mechanism of action and potential off-target effects of a compound. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and mass spectrometry-based approaches are commonly employed.

These studies can reveal a compound's binding partners, the kinetics of the interaction (association and dissociation rates), and the structural basis of the binding. This information is invaluable for understanding the molecular mechanisms underlying a compound's biological activity.

A thorough review of the existing scientific literature did not yield any specific studies detailing the biomolecular interaction profiling of this compound. Consequently, there is no available data to populate a detailed profile of its interactions with specific biomolecules.

Interactive Data Table: Illustrative Biomolecular Interaction Profile

No specific interaction data has been published for this compound. This table serves as an example of how such findings would be displayed.

Interacting BiomoleculeMethod of DetectionBinding Affinity (e.g., Kd)Functional ConsequenceReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Applications of 2,4 Dichlorobenzylideneacetone in Advanced Materials and Catalysis

Role as a Chemical Intermediate in Organic Synthesis

As a derivative of benzylideneacetone, 2,4-Dichlorobenzylideneacetone serves as a valuable starting block for constructing more complex molecular architectures. The electron-withdrawing nature of the chlorine atoms on the phenyl ring can influence the reactivity of the molecule compared to its unsubstituted parent compound, dibenzylideneacetone (B150790).

The benzylideneacetone framework is recognized as a useful precursor for the synthesis of various heterocyclic compounds. ekb.eg The presence of both an electrophilic double bond and a carbonyl group allows for a range of cyclization and addition reactions. While specific studies commencing directly from this compound are not prominent, the general reactivity of the enone system suggests its suitability for creating complex structures. For instance, enones are key starting materials in the two-step synthesis of 2,4-disubstituted pyrroles. beilstein-journals.org This involves a cyclocondensation with aminoacetonitrile, followed by an oxidation or dehydrocyanation step. The general class of benzylideneacetones is also utilized in the facile synthesis of functionalized pyridines, furans, and pyrans. ekb.eg

Table 1: Potential Heterocyclic Synthesis from Benzylideneacetone Scaffolds

Heterocyclic System General Approach Potential Significance
Pyrroles Cyclocondensation of the enone with α-aminonitriles. beilstein-journals.org Core structures in pharmaceuticals and materials.
Pyridines Reaction with ylides or other nitrogen-containing synthons. ekb.eg Foundational scaffolds in medicinal chemistry.

This table represents synthetic possibilities for the general benzylideneacetone chemical class based on available research. Specific adaptations for the 2,4-dichloro derivative would require further investigation.

The core structure of this compound can be modified to produce a variety of functionalized derivatives. The carbon-carbon double bond and the carbonyl group are primary sites for chemical reactions. For example, prolonged exposure of the parent compound, dibenzylideneacetone, to sunlight can initiate [2+2] cycloadditions, leading to cyclobutane adducts. wikipedia.org Similar photochemical reactivity could be explored for the 2,4-dichloro derivative.

Furthermore, the molecule can undergo addition-elimination (condensation) reactions. A classic test for aldehydes and ketones involves their reaction with 2,4-dinitrophenylhydrazine (Brady's reagent), which proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of water to form a hydrazone. chemguide.co.uklibretexts.org This reaction highlights the accessibility of the carbonyl group for derivatization.

Catalytic Applications

While the direct use of this compound in catalysis is not well-documented, the broader family of dibenzylideneacetone (dba) compounds is of fundamental importance in organometallic chemistry, particularly as ligands that stabilize low-valent transition metals.

A review of current scientific literature does not show significant development of catalysts derived specifically from this compound. However, its parent compound, dibenzylideneacetone (dba), is a crucial component in organometallic catalysis. It is most famously used as a labile ligand in palladium chemistry, with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being a widely used and commercially available catalyst precursor. wikipedia.org In this complex, the dba ligand coordinates to palladium(0) through its alkene groups, but it is easily displaced by other ligands like phosphines, making it an excellent entry point into palladium(0) chemistry. wikipedia.orgresearchgate.net The π-acidic nature of dba and related ligands can stabilize key catalytic intermediates and positively influence the rates of critical steps like oxidative addition and reductive elimination in cross-coupling reactions. researchgate.net

Table 2: Comparison of Catalytic Ligand Roles

Compound Role as a Catalytic Ligand Common Metal Complex
This compound Not prominently documented in scientific literature. Not applicable based on available data.

| Dibenzylideneacetone (dba) | Widely used as a labile, π-acidic ligand. researchgate.nettaylorandfrancis.com | Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃. wikipedia.org |

As no major catalysts derived from this compound have been identified, their application in specific catalysis systems cannot be detailed. For context, the well-established catalysts derived from dibenzylideneacetone, such as Pd₂(dba)₃, are primarily employed in homogeneous catalysis . taylorandfrancis.com In these systems, the catalyst is dissolved in the same phase as the reactants, allowing for high activity and selectivity under mild conditions.

There is a lack of mechanistic studies, including those using Density Functional Theory (DFT), for catalytic processes involving catalysts derived from this compound, as such catalysts are not prevalent. DFT is a powerful computational tool used extensively in modern catalysis research to elucidate reaction pathways, understand catalyst stability, and predict selectivity. mdpi.comresearchgate.net For example, DFT has been used to study the mechanisms of various organometallic reactions, including those catalyzed by palladium complexes, providing deep insights into the elementary steps of the catalytic cycle. whiterose.ac.uknih.gov Should catalysts based on this compound be developed, DFT would be an invaluable tool for understanding their function and optimizing their performance.

Performance in Specific Chemical Transformations (e.g., reductions, oxidations)

There is a significant lack of specific data and detailed research findings on the performance of this compound as a ligand or catalyst in chemical transformations such as reductions and oxidations. The majority of available research focuses on the use of unsubstituted dibenzylideneacetone-palladium complexes, such as tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3]), as versatile Pd(0) precatalysts for a wide range of cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations. researchgate.netrsc.orgtaylorandfrancis.comacs.org

These dba-palladium complexes are valued for their ability to provide a soluble and reactive source of Pd(0) in situ. The dba ligands are easily displaced by other ligands or substrates, initiating the catalytic cycle. The electronic and steric properties of the dba ligand can influence the stability and reactivity of the palladium catalyst. It is conceivable that the presence of two chlorine atoms on the benzylidene rings of this compound would modify these properties. The electron-withdrawing nature of the chlorine atoms could affect the electron density at the palladium center, potentially influencing its catalytic activity and stability in oxidation or reduction reactions. However, without specific experimental studies, any such effects remain speculative.

No data tables or detailed research findings could be generated for the performance of this compound in specific reduction or oxidation reactions due to the absence of relevant literature.

Contributions to Materials Science

The application of this compound in materials science, including its integration into polymers, surface functionalization, and dye synthesis, is not well-documented in the reviewed literature.

Integration into Polymer Systems and Composites

There is no available research detailing the integration of this compound into polymer systems or composites. The synthesis of polymers often involves the polymerization of monomers containing specific functional groups. While it is theoretically possible to synthesize monomers derived from this compound that could be subsequently polymerized, no such studies have been reported. The incorporation of this compound into a polymer backbone or as a pendant group has not been described.

Functionalization of Surfaces and Nanomaterials

Specific studies on the use of this compound for the functionalization of surfaces and nanomaterials are not present in the current body of scientific literature. Surface functionalization typically involves the covalent or non-covalent attachment of molecules with desired properties to a substrate. While various organic molecules are used for this purpose, there is no evidence to suggest that this compound has been explored for such applications.

Exploration in Dye Synthesis and Performance

There is no direct evidence of this compound being used as a precursor or intermediate in the synthesis of dyes. The synthesis of organic dyes often involves the reaction of specific chromophoric and auxochromic groups. For instance, azo dyes, a significant class of synthetic colorants, are typically prepared through the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. jbiochemtech.com While compounds with related structures, such as 2,4-dichloroaniline, are used as starting materials for azo dyes, the chalcone (B49325) structure of this compound does not lend itself directly to this type of synthesis. nih.gov

It is plausible that the conjugated system of this compound could impart color, and its derivatives might be investigated for their chromophoric properties. However, there are no published studies on the synthesis of dyes derived from this specific compound or on the performance of any such hypothetical dyes.

Due to the lack of available data, no data tables on the properties of materials containing this compound can be provided.

Based on the conducted research, there is a significant lack of specific scientific data concerning the environmental fate and ecotoxicological impact of This compound . The available scientific literature and environmental databases predominantly focus on the similarly named but structurally different herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Therefore, it is not possible to provide a detailed, scientifically accurate article on the environmental transport, distribution, and degradation pathways of this compound as per the requested outline. The search results did not yield specific studies on its pathways of release, sorption and leaching behavior, volatilization, photochemical degradation, or biodegradation.

To maintain scientific accuracy and adhere to the strict content requirements of the request, no article can be generated at this time. Further empirical research and publication on the specific environmental behavior of this compound are needed before a comprehensive summary can be compiled.

Environmental Fate and Ecotoxicological Impact of 2,4 Dichlorobenzylideneacetone

Environmental Degradation Pathways

Persistence and Environmental Half-Life Estimation

Following a comprehensive review of publicly available scientific literature and environmental databases, no specific data were found regarding the persistence and environmental half-life of 2,4-Dichlorobenzylideneacetone. Information on its degradation rates in soil, water, or air, and its susceptibility to biotic or abiotic degradation processes such as microbial breakdown, hydrolysis, or photolysis is not available. Consequently, an estimation of its environmental half-life cannot be provided at this time.

Ecotoxicity Assessment

A thorough search for studies on the aquatic ecotoxicity of this compound yielded no specific data. There is no available information from standardized tests (e.g., OECD guidelines) on its acute or chronic toxicity to key aquatic organisms such as fish, daphnids (water fleas), or algae. Therefore, critical toxicity endpoints like the Lethal Concentration (LC50), an EC50 (Effect Concentration), or No-Observed-Effect Concentration (NOEC) for this compound in aquatic species have not been established.

There is a lack of available data on the terrestrial ecotoxicity of this compound. No studies were identified that assessed its impact on soil microorganisms, which are crucial for nutrient cycling and soil health. Similarly, information regarding its phytotoxicity, or its potential to harm terrestrial plants, is not present in the available literature.

Specific data on the bioavailability and bioaccumulation potential of this compound are not available. Key metrics used to assess bioaccumulation, such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and the octanol-water partition coefficient (Kow), have not been experimentally determined or modeled for this specific compound in the reviewed literature. Without this information, its potential to accumulate in the tissues of living organisms and magnify through the food chain remains unknown.

Due to the absence of ecotoxicological data across different environmental compartments (aquatic and terrestrial), the potential impact of this compound on non-target species and broader ecosystem functions cannot be determined. Research on its effects on wildlife, beneficial insects, or its potential to disrupt ecological processes is not available in the public domain.

Environmental Risk Assessment Frameworks

Environmental risk assessment for industrial chemicals, such as this compound, is a systematic process used to evaluate the potential for adverse effects on the environment. nepc.gov.audcceew.gov.au These frameworks are essential for regulatory bodies and manufacturers to manage chemical risks effectively. nih.gov

The process generally involves a tiered approach and several key stages: nih.gov

Hazard Identification: This step involves determining the intrinsic hazardous properties of a chemical. nih.gov For the environment, this includes assessing its potential for persistence, bioaccumulation, and toxicity (PBT). nih.gov

Exposure Assessment: This stage estimates the concentration of the chemical that the environment is likely to be exposed to. It considers the chemical's lifecycle, from manufacture and use to disposal, and its potential pathways into soil, water, and air. nih.gov

Effects Assessment (Dose-Response): This involves quantifying the relationship between the exposure level and the incidence and severity of adverse effects on various organisms. nih.gov This would typically use the ecotoxicity data mentioned in the sections above, were it available.

Risk Characterization: This final step integrates the information from the exposure and effects assessments to estimate the probability and magnitude of harm to the environment. nih.gov The risk is often expressed as a function of hazard and exposure. dcceew.gov.au

Various national and international bodies have established frameworks for this purpose, such as those guided by the Organisation for Economic Co-operation and Development (OECD), the US Environmental Protection Agency (EPA), and the European Chemicals Agency (ECHA). nepc.gov.aunih.gov These frameworks often utilize a weight of evidence (WoE) approach, especially when data is complex or uncertain, and may incorporate multi-criteria decision analysis (MCDA) to inform risk management decisions. nih.gov For chemicals with significant data gaps, like this compound, the initial step within these frameworks would be to identify the need for data generation to perform a meaningful risk assessment.

Based on the conducted research, there is no specific information available for "this compound" concerning Predicted Environmental Concentration (PEC) modeling or Quantitative Structure-Biodegradability Relationships (QSBR). The search results predominantly discuss the compound 2,4-Dichlorophenoxyacetic acid (2,4-D), a different chemical substance.

Therefore, it is not possible to generate the requested article focusing solely on the environmental fate and ecotoxicological impact of this compound as outlined. The necessary data for the specified sections and subsections on PEC modeling and QSBR for this specific compound are not present in the provided search results. Adherence to the strict instruction of focusing only on this compound prevents the use of information related to other compounds.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,4-Dichlorobenzylideneacetone

This compound is a symmetrically substituted derivative of dibenzylideneacetone (B150790), belonging to the chalcone (B49325) family of compounds. Chalcones are characterized by an α,β-unsaturated ketone core connecting two aromatic rings.

Synthesis: The primary and most established method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation reaction. nih.gov This base-catalyzed aldol condensation involves the reaction of a substituted benzaldehyde (in this case, 2,4-dichlorobenzaldehyde) with a ketone (acetone). nih.gov The reaction typically proceeds in an alkaline ethanolic solution. nih.gov While this method is widely used, it can present challenges such as slow reaction rates and the formation of complex product mixtures, leading to variable yields. nih.gov

Biological Activity: Research into the specific biological profile of this compound is often embedded within broader studies of dibenzylideneacetone (DBA) analogs and substituted chalcones. These studies have revealed a range of pharmacological activities.

Antiparasitic Activity: A significant finding is the potent in vitro antitrypanosomal activity exhibited by a subset of DBA compounds against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.govnih.gov Structure-activity relationship (SAR) studies involving numerous DBA analogs have demonstrated that substitutions on the aryl rings are critical for this activity. nih.gov Compounds with electron-withdrawing groups, such as chlorine, have been investigated, with some analogs showing efficacy at nanomolar concentrations. nih.gov

Antimicrobial Activity: Chalcones substituted with chlorine atoms have demonstrated notable antimicrobial activity. nih.govmdpi.com Systematic studies on various chlorinated chalcones have shown that the position of the chlorine substituent on the aromatic rings directly impacts antibacterial efficacy against both Gram-positive and Gram-negative bacteria. humanjournals.com

Other Potential Activities: The broader class of chalcones is known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antitumor properties, suggesting that this compound could be a candidate for investigation in these areas as well. humanjournals.comacs.orgresearchgate.net

The following table summarizes the reported biological activity for a selection of dibenzylideneacetone analogs, highlighting the importance of ring substitution.

Compound/AnalogSubstitution PatternTarget Organism/Cell LineMeasured Activity (EC50/IC50)Reference
Curcumin3-methoxy, 4-hydroxyTrypanosoma brucei1.78 µM nih.gov
DBA Analog (Compound 25)2,6-dichloroTrypanosoma brucei0.20 µM nih.gov
DBA Analog (Compound 46)2,4-dichloroTrypanosoma brucei0.35 µM nih.gov
DBA Analog (Compound 47)3,4-dichloroTrypanosoma brucei0.28 µM nih.gov

This table is for illustrative purposes, showing data for related compounds from a structure-activity relationship study.

Identification of Current Research Gaps and Challenges

Despite the promising activities of the broader chalcone class, research specifically focused on this compound is limited. The primary research gaps are:

Lack of Focused Studies: There is a scarcity of research dedicated exclusively to the synthesis, characterization, and biological evaluation of this compound. Most available data is extrapolated from larger studies on diverse sets of analogs.

Incomplete Mechanistic Understanding: For many of the observed biological activities, including antitrypanosomal effects, the precise molecular mechanisms of action are not fully elucidated. nih.govplos.org While it is hypothesized that the α,β-unsaturated ketone acts as a Michael acceptor, the specific cellular targets remain largely unconfirmed. nih.gov

Synthetic Optimization: The conventional Claisen-Schmidt condensation can suffer from low yields and the need for extensive purification. nih.gov This poses a challenge for producing the compound in sufficient quantity and purity for extensive biological and toxicological screening.

Prospective Avenues for Future Investigation

Future research on this compound should be directed toward filling the identified gaps and fully exploring its potential.

To overcome the limitations of traditional synthesis, future work should focus on developing more efficient and sustainable methods. Prospective avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to improve yields and dramatically reduce reaction times for the synthesis of other dibenzalacetone derivatives. jocpr.com

Development of Novel Catalysts: Research into new acid or base catalysts could lead to higher selectivity and yield, minimizing the formation of byproducts.

Green Chemistry Approaches: The exploration of solvent-free reaction conditions or the use of more environmentally benign solvents would enhance the sustainability of the synthesis process. humanjournals.com

A deeper understanding of how this compound exerts its biological effects is crucial for its development. Future studies should include:

Target Identification: For its antitrypanosomal activity, efforts should be made to identify the specific enzymes or proteins within T. brucei that the compound interacts with. nih.govplos.org Techniques like activity-based protein profiling could be employed. nih.gov

Cytology-Based Profiling: This approach can rapidly provide insights into the mode of action by observing specific changes in cell structure, DNA content, or mitochondrial function following treatment. plos.org

Enzyme Inhibition Assays: If specific molecular targets are hypothesized or identified, targeted enzyme inhibition assays can confirm the mechanism and quantify the potency of the interaction.

Based on current findings for related compounds, several targeted applications for this compound warrant investigation:

Antiparasitic Drug Development: The potent antitrypanosomal activity suggests it could be a scaffold for the development of new drugs for neglected tropical diseases like Human African Trypanosomiasis. nih.gov

Organometallic Chemistry: The parent compound, dibenzylideneacetone, is widely used as a labile ligand in palladium catalysis. wikipedia.org Future research could explore the utility of this compound as a ligand to create novel catalysts with unique reactivity or stability.

UV-Blocking Agents: Dibenzylideneacetone is used in some sunscreens due to its ability to absorb UV radiation. wisdomlib.org The potential of this compound for similar applications in materials science or cosmetics could be explored, pending comprehensive safety and toxicological evaluation.

Before any large-scale synthesis or application of this compound can be considered, a thorough assessment of its environmental impact is essential. This represents a critical area for future research that is currently unaddressed. Key studies should include:

Biodegradation Studies: Determining the rate and pathways of degradation in different environmental compartments, such as soil and water.

Ecotoxicity Testing: Assessing the potential toxicity to a range of non-target organisms, including aquatic life (e.g., algae, invertebrates, fish) and soil organisms.

Bioaccumulation Potential: Investigating whether the compound is likely to accumulate in living organisms, which could pose a risk to food chains.

This systematic approach will be crucial for ensuring that any future development of this compound proceeds in an environmentally responsible manner. lidsen.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4-Dichlorobenzylideneacetone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted benzaldehydes with ketones. For example, a reaction involving 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and benzaldehyde derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux (4 hours) and solvent evaporation under reduced pressure . Optimization may involve adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and acid catalysts (e.g., acetic acid vs. HCl). Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic protons and carbonyl groups.
  • IR : Peaks near 1680–1700 cm1^{-1} for the α,β-unsaturated ketone moiety.
  • X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally similar (E)-(2-Chlorobenzylidene)amino derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may irritate skin/eyes (similar to benzylideneacetone derivatives ). Store in sealed containers at room temperature, away from oxidizing agents. In case of exposure, rinse affected areas with water and consult a physician .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across cell lines?

  • Methodological Answer : Discrepancies in apoptosis or tumor suppression studies (e.g., ) may arise from cell-specific uptake, metabolic differences, or assay conditions. Standardize protocols by:

  • Using isogenic cell lines to control for genetic variability.
  • Validating activity via orthogonal assays (e.g., Annexin V/PI staining, caspase-3 activation).
  • Reporting both creatinine-adjusted and unadjusted data in biomonitoring studies to avoid matrix effects .

Q. What strategies mitigate analyte instability and contamination during environmental or biomonitoring studies of chlorinated compounds like this compound?

  • Methodological Answer : For environmental samples (soil, water):

  • Use amber glass containers to prevent photodegradation.
  • Add stabilizers (e.g., ascorbic acid) to urine or blood samples to inhibit oxidation .
  • Validate analyte stability from collection to analysis via spiked recovery tests. For biomonitoring, report both adjusted (creatinine) and unadjusted concentrations to account for dilution variability .

Q. How can synthetic by-products of 2,4-Dichlorobenzyllenacetone be identified and minimized?

  • Methodological Answer : By-products often arise from incomplete condensation or side reactions (e.g., hydrolysis). Strategies include:

  • Chromatographic separation : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate).
  • Mechanistic analysis : Monitor intermediates via 1^1H NMR to identify side products, as shown in cyanidation/hydrolysis studies of related chlorinated compounds .
  • Process optimization : Reduce reaction time or lower temperatures to suppress side reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.